molecular formula C13H8ClF3N2O4S B5077926 N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide CAS No. 6103-95-3

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide

Cat. No.: B5077926
CAS No.: 6103-95-3
M. Wt: 380.73 g/mol
InChI Key: QLMCXRAZVCMKII-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a trifluoromethyl group (-CF3), a nitro group (-NO2), a sulfonamide group (-SO2NH2), and a chloro group (-Cl). The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity . The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives and pharmaceuticals. The sulfonamide group is a functional group that is present in many antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of highly electronegative elements like fluorine and oxygen would likely result in a polar molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reagents used and the conditions under which the reaction is carried out. The trifluoromethyl group, for example, is known to undergo various reactions, including coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to increase the compound’s lipophilicity, which could affect its solubility and reactivity .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many sulfonamide-containing compounds inhibit the growth of bacteria by interfering with their ability to synthesize folic acid .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine, given the presence of a sulfonamide group, which is common in antibiotics. Additionally, its trifluoromethyl group could make it interesting for research in materials science .

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O4S/c14-11-5-4-8(13(15,16)17)6-12(11)18-24(22,23)10-3-1-2-9(7-10)19(20)21/h1-7,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMCXRAZVCMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387295
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6103-95-3
Record name N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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